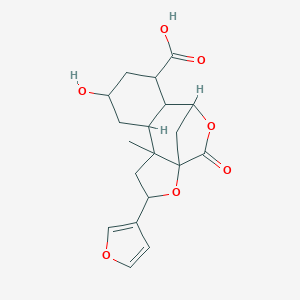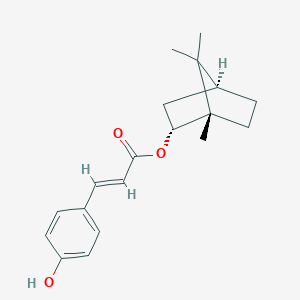
兰西马林 C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lansiumarin C is a naturally occurring furocoumarin compound isolated from the branches of Clausena lansium, a plant belonging to the Rutaceae family . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
科学研究应用
Lansiumarin C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of furocoumarins and their chemical properties.
Industry: Lansiumarin C is used in the development of natural product-based pharmaceuticals and cosmetics.
生化分析
Biochemical Properties
Lansiumarin C interacts with various biomolecules in biochemical reactions. It is known to decrease nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide (LPS)-induced macrophages
Cellular Effects
It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is yet to be determined whether it interacts with any transporters or binding proteins, and what effects it has on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: Lansiumarin C can be synthesized through a series of chemical reactions involving the coupling of appropriate precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of Lansiumarin C involves the extraction and purification from Clausena lansium branches. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity Lansiumarin C .
化学反应分析
Types of Reactions: Lansiumarin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert Lansiumarin C into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include hydroperoxides, reduced derivatives, and substituted furocoumarins .
作用机制
Lansiumarin C exerts its effects through various molecular targets and pathways. It has been shown to decrease nitric oxide and tumor necrosis factor-α production in lipopolysaccharide-induced macrophages . The exact mechanism involves the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.
相似化合物的比较
Lansiumarin C is unique among furocoumarins due to its specific chemical structure and biological activities. Similar compounds include:
Lansiumarin A: Another furocoumarin isolated from Clausena lansium with similar but distinct biological activities.
8-Geranyloxypsoralen: A structurally related compound with different physicochemical properties and bioactivities.
Indicolactone: A compound with a similar core structure but different functional groups and biological effects.
Lansiumarin C stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
205115-75-9 |
|---|---|
分子式 |
C21H22O5 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
9-[(2E,6S)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3/b14-8+/t17-/m0/s1 |
InChI 键 |
DBHLROWQWPSCQG-AAKUMTKESA-N |
SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
手性 SMILES |
CC(=C)[C@H](CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)O |
规范 SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
外观 |
Oil |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)







![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)



